molecular formula C15H12INO3 B311922 Methyl 2-[(3-iodobenzoyl)amino]benzoate

Methyl 2-[(3-iodobenzoyl)amino]benzoate

Cat. No.: B311922
M. Wt: 381.16 g/mol
InChI Key: BUFDQRDPGJVADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-iodobenzoyl)amino]benzoate is a substituted benzoate ester featuring a 3-iodobenzoyl amide group at the 2-position of the benzoate ring. Its structure combines a methyl ester moiety with an iodine-substituted benzoyl group, which confers unique electronic and steric properties. The iodine atom enhances molecular polarizability and may influence binding interactions in biological systems or crystallographic packing .

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

methyl 2-[(3-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12INO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18)

InChI Key

BUFDQRDPGJVADZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with methyl 2-[(3-iodobenzoyl)amino]benzoate, differing in substituents, directing groups, or applications:

Compound Name Key Structural Features Synthesis Method Applications/Properties Reference
Methyl 2-[(4-methylpentan-2-yl)amino]benzoate (28) Alkylamino group instead of benzoyl amide Condensation of methyl anthranilate with 4-methylpentan-2-one Intermediate in organic synthesis
Methyl 2-[(3,3-dimethylbutan-2-yl)amino]benzoate (30) Branched alkylamino substituent Reaction of methyl anthranilate with pinacolone Studied for physicochemical properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkylamide group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for C–H activation
Metsulfuron-methyl ester Sulfonylurea and triazine substituents Derived from methyl 2-aminobenzoate via sulfonylation and triazine coupling Herbicide (inhibits acetolactate synthase)
Methyl 2-((4-((3,4-dichlorophenyl)thio)-3-nitrobenzyl)amino)benzoate (43d) Thioether and nitro groups Nucleophilic substitution of fluoro-nitrobenzyl intermediate with thiol Potential therapeutic agent (structural motif)

Physicochemical Properties

  • Steric Hindrance : The 3-iodobenzoyl group introduces significant steric bulk, which may reduce reactivity in nucleophilic substitution compared to smaller substituents like methyl or methoxy groups .
  • Melting Points : While data for the target compound are unavailable, structurally similar esters (e.g., compound 43d) exhibit melting points >200°C, suggesting high crystallinity due to aromatic stacking and hydrogen bonding .

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